molecular formula C15H22ClN3 B2759811 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1284283-28-8

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B2759811
CAS No.: 1284283-28-8
M. Wt: 279.81
InChI Key: FUCZOJDVIVCBFI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with piperidine. One common method is the nucleophilic substitution reaction where 4-chlorophenylpiperazine is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Lacks the piperidinyl group, leading to different chemical and biological properties.

    4-(4-Chlorophenyl)-1-piperazinylbutane: Contains a butane linker instead of a piperidinyl group.

    1-(4-Fluorophenyl)-4-(piperidin-4-yl)piperazine: Substitution of chlorine with fluorine alters its reactivity and interactions.

Uniqueness

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is unique due to the presence of both the chlorophenyl and piperidinyl groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine (also known as CPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of CPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine and piperidine moieties, which are known for their pharmacological properties. The compound's molecular formula is C13H16ClN3C_{13}H_{16}ClN_3, and it possesses a molecular weight of approximately 251.74 g/mol. The presence of the chlorophenyl group contributes to its lipophilicity, which is crucial for its biological activity.

The biological activity of CPP can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : CPP exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in various neuropsychiatric disorders.
  • Antitumor Activity : Studies have indicated that CPP may inhibit cancer cell proliferation through modulation of apoptotic pathways and inhibition of poly (ADP-ribose) polymerase (PARP) activity, leading to increased cancer cell death .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting potential use as an antibacterial agent .

1. Anticancer Activity

CPP has demonstrated significant efficacy in various cancer models. For instance, in vitro studies reported IC50 values indicating that CPP effectively inhibits the growth of human breast cancer cells. The mechanism involves the activation of caspases and inhibition of PARP1, enhancing DNA damage response pathways .

Compound IC50 (µM) Target
CPP18Human breast cancer
Olaparib57.3PARP inhibitor

2. Antimicrobial Activity

CPP has been evaluated for its antibacterial properties against several pathogens. The compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Case Study 1: Anticancer Efficacy

In a study published in Molecules, CPP was tested against breast cancer cell lines. The results indicated that treatment with CPP resulted in significant apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases . This suggests a potential therapeutic role for CPP in oncology.

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of CPP. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a new antibacterial agent in the face of rising antibiotic resistance .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-4,15,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZOJDVIVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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